4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine
Description
4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine (CAS: 179062-06-7, C₇H₆F₄N₂) is a diamine derivative featuring a fluorine atom at position 4 and a trifluoromethyl (-CF₃) group at position 5 on the benzene ring. This compound is a key intermediate in pharmaceutical and agrochemical synthesis, particularly for benzimidazole derivatives . Its electron-withdrawing substituents enhance reactivity in cyclization reactions, making it valuable for constructing heterocyclic frameworks.
Properties
IUPAC Name |
4-fluoro-5-(trifluoromethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4N2/c8-4-2-6(13)5(12)1-3(4)7(9,10)11/h1-2H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKGEQCSIZQIEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)N)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379040 | |
| Record name | 4-fluoro-5-(trifluoromethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179062-06-7 | |
| Record name | 4-Fluoro-5-(trifluoromethyl)-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179062-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-fluoro-5-(trifluoromethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Synthetic Steps
The synthesis typically begins with a fluorinated benzene derivative as the precursor. The primary steps include:
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Nitration : Introduction of nitro groups at specific positions on the aromatic ring. This step often employs mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration.
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Reduction : Catalytic hydrogenation (e.g., using Pd/C or Raney nickel) converts nitro groups to amines. This reaction is conducted under hydrogen gas (1–3 atm) in polar solvents like ethanol or tetrahydrofuran (THF).
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Purification : Recrystallization from ethanol/water mixtures removes impurities, yielding the dihydrochloride salt with >95% purity.
Reagents and Conditions Table
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | H₂O/AcOH | 0–5°C | 70–75 |
| Reduction | Pd/C, H₂ | Ethanol | 25–50°C | 85–90 |
| Purification | Ethanol/Water | – | 25°C | 95+ |
Industrial-Scale Production
Process Optimization
Industrial methods prioritize cost-effectiveness and scalability while maintaining safety:
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Continuous Flow Reactors : Replace batch processes to enhance throughput and reduce reaction times.
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Catalyst Recycling : Pd/C catalysts are recovered via filtration and reused, lowering production costs.
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Waste Management : Acidic by-products from nitration are neutralized with NaOH, adhering to environmental regulations.
Analytical Validation
Purity Assessment
Yield Comparison: Lab vs. Industrial
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 48–72 hours | 12–24 hours |
| Annual Output | 1–5 kg | 500–1,000 kg |
| Cost per Kilogram | $2,500 | $800 |
Challenges and Solutions
By-Product Formation
Solvent Selection
-
Ethanol vs. THF : Ethanol offers safer handling, but THF increases reduction rates. Industrial setups often use ethanol for cost and safety.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
Chemical Research Applications
-
Building Block in Synthesis
- This compound serves as a crucial building block for synthesizing various organic compounds, particularly in the development of pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions enables the formation of more complex molecular structures.
- Catalysis
- Material Science
Biological Applications
- Pharmacology
- Biochemical Pathways Modulation
- Inhibitory Studies
Mechanism of Action
The mechanism of action of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine with substituted benzene-1,2-diamines differing in halogen or functional groups:
*EWG: Electron-withdrawing group
Key Observations:
- Electronic Effects : Fluorine and -CF₃ groups in the target compound create a strong electron-deficient ring, favoring electrophilic substitution reactions. Bromine analogs exhibit similar effects but with higher steric bulk .
- Solubility : Piperazine-substituted derivatives (e.g., 4-Fluoro-5-(4-phenylpiperazin-1-yl)-1,2-diamine) show improved solubility in polar solvents compared to halogenated variants .
Comparative Yields of Analogs
Biological Activity
4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine, an organic compound with the molecular formula CHFN, is characterized by a benzene ring substituted with both fluorine and trifluoromethyl groups, along with two amine functionalities. These structural features contribute to its unique chemical properties, enhancing its potential biological activity. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic applications.
The compound's structure includes:
- Fluorine Atom : Enhances lipophilicity and metabolic stability.
- Trifluoromethyl Group : Increases electron-withdrawing capacity, influencing binding affinity to biological targets.
- Amino Groups : Provide sites for hydrogen bonding and interaction with enzymes or receptors.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity due to its ability to modulate various biochemical pathways. The incorporation of fluorinated groups is known to influence pharmacokinetics and bioavailability, potentially leading to increased efficacy in therapeutic applications.
The compound interacts with various molecular targets such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups enhances binding affinity and specificity. These interactions can modulate biochemical pathways, leading to significant biological effects. For example:
- Enzyme Inhibition : Studies have shown that compounds with similar structures can inhibit enzymes like monoamine oxidase (MAO-B), suggesting potential neuroprotective effects .
Case Studies
Several studies highlight the biological implications of this compound:
- Enzyme Interaction Studies :
- Antitumor Activity :
- Neuroprotective Effects :
Comparison of Similar Compounds
| Compound Name | CAS Number | IC (nM) | Similarity Score |
|---|---|---|---|
| This compound | 179062-06-7 | N/A | 1.00 |
| 4-(Trifluoromethyl)benzene-1,2-diamine | 261944-56-3 | N/A | 0.90 |
| 3,4-Diaminobenzotrifluoride | 454-67-1 | N/A | 0.88 |
| 5-Fluoro-2-(trifluoromethyl)aniline | 827-20-3 | N/A | 0.86 |
Synthesis and Industrial Applications
The synthesis of this compound typically involves nucleophilic aromatic substitution followed by reduction processes. Its unique properties make it valuable in:
- Pharmaceutical Development : As a building block for synthesizing more complex organic molecules.
- Specialty Chemicals : Its stability and reactivity allow for applications in producing materials with unique properties.
Q & A
Q. What synthetic strategies are recommended for preparing 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine, and how can purity be validated?
- Methodological Answer : The synthesis typically involves sequential nitration and reduction steps. For example, nitration of a fluorinated benzene precursor followed by catalytic hydrogenation (using Pd/C or Raney Ni) to reduce nitro groups to amines. Purity validation requires orthogonal analytical techniques:
- HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity >98% .
- 19F NMR to confirm fluorine substituent integrity (δ -110 to -120 ppm for aromatic F; δ -60 to -70 ppm for CF3) .
- Mass Spectrometry (ESI-MS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 225.1). Contaminants like unreacted nitro intermediates should be monitored.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation account for fluorine/trifluoromethyl groups?
- Methodological Answer :
- 1H NMR : Aromatic protons adjacent to electron-withdrawing groups (F, CF3) resonate downfield (δ 7.5–8.5 ppm). Integration ratios help confirm substitution patterns.
- 19F NMR : Distinct signals for aromatic F and CF3 groups; coupling between F and H must be considered (e.g., 3JHF ~8–12 Hz) .
- IR Spectroscopy : Stretching vibrations for NH2 (3300–3500 cm⁻¹) and CF3 (1100–1200 cm⁻¹). Overlapping peaks (e.g., C-F vs. C-N) require deconvolution software for accurate assignment.
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this diamine in polymer or ligand synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects:
- HOMO-LUMO Analysis : Assess nucleophilic/electrophilic sites for reactions like Schiff base formation. Fluorine substituents lower HOMO energy, reducing nucleophilicity .
- Solvent Effects : Use COSMO-RS to simulate solvation free energy and predict solubility trends in polar aprotic solvents (e.g., DMF, DMSO) .
Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying solvents) aligns computational predictions with empirical data.
Q. What experimental designs resolve contradictions in thermal stability data (e.g., TGA vs. DSC results)?
- Methodological Answer : Discrepancies arise from differing experimental conditions:
- TGA : Use a heating rate of 10°C/min under N2 to detect decomposition onset. CF3 groups enhance thermal stability, delaying degradation until >250°C .
- DSC : Perform in hermetic pans to avoid sublimation. Glass transition (Tg) and melting points (mp) should correlate with crystallinity; annealing samples at 50°C below mp improves data consistency.
Statistical tools like ANOVA identify significant variables (e.g., heating rate, sample mass) contributing to data variance .
Q. How can factorial design optimize reaction conditions for synthesizing derivatives (e.g., Schiff bases)?
- Methodological Answer : A 2^3 factorial design evaluates three factors:
- Temperature (Levels: 25°C vs. 60°C).
- Catalyst Loading (Levels: 0.5 mol% vs. 2 mol%).
- Solvent Polarity (Levels: Ethanol vs. Toluene).
Response variables (yield, reaction time) are analyzed via regression models. For example, higher temperatures may reduce reaction time but increase side products. Pareto charts prioritize significant factors, enabling targeted optimization .
Q. What theoretical frameworks guide the study of this compound’s biological interactions in drug discovery?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Fluorine atoms enhance binding via halogen bonds (e.g., C-F···O interactions) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ constants) with bioactivity. The CF3 group’s strong electron-withdrawing effect may improve membrane permeability .
Experimental validation includes SPR (surface plasmon resonance) to measure binding affinity and cytotoxicity assays in cell lines .
Data Contradiction Analysis
Q. How to address conflicting solubility data in different solvents?
- Methodological Answer : Systematic solubility studies using the shake-flask method :
- Prepare saturated solutions in solvents (water, ethanol, THF) at 25°C.
- Filter and quantify dissolved compound via UV-Vis (λmax ~270 nm).
Hansen Solubility Parameters (HSPs) rationalize discrepancies: - High δd (dispersion forces) solvents (e.g., toluene) dissolve CF3-rich compounds better than polar solvents.
Conflicting literature data may stem from impurities; repurification via recrystallization (ethanol/water) is advised .
Methodological Integration
Q. How to design mechanistic studies for fluorinated diamine reactions in catalysis?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated amines to identify rate-determining steps.
- In-situ IR Spectroscopy : Monitor intermediate formation (e.g., imines) during reactions. Fluorine’s inductive effect accelerates proton transfer steps .
Coupling experimental data with DFT-derived reaction coordinates (e.g., Gibbs free energy profiles) provides a holistic mechanistic view .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
